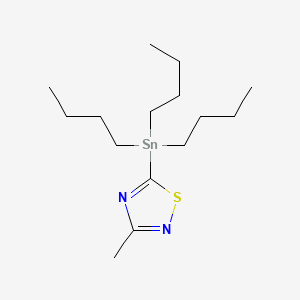

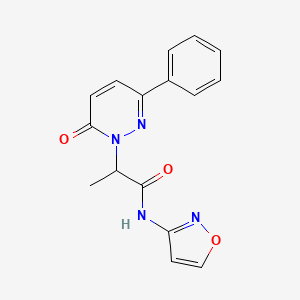

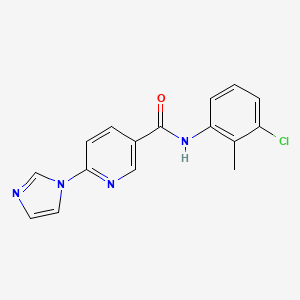

![molecular formula C20H21N3O4S B2876662 3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 1421453-11-3](/img/structure/B2876662.png)

3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol and its derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are used in the synthesis of various pharmaceuticals and have shown potential as antimycobacterial agents .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives often involves multicomponent reactions using various catalysts . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature has been reported .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is typically characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are diverse and depend on the specific derivative and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can vary widely depending on the specific derivative. These properties are typically characterized using various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis of Novel Compounds

The synthesis of novel compounds, including benzodifuranyl derivatives and thiazolopyrimidines, derived from specific starting materials such as visnaginone and khellinone, demonstrates the versatility of benzothiazole derivatives. These compounds exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

A series of compounds with the benzothiazole nucleus have been designed, synthesized, and evaluated for their antibacterial and anticancer activities. Notably, some compounds displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, as well as potent anticancer activity, underscoring the therapeutic potential of benzothiazole derivatives (Palkar et al., 2017).

Docking Studies and Antimicrobial Evaluation

Further research into benzothiazole derivatives includes docking studies and antimicrobial evaluations, suggesting their potential application in designing drugs with specific target interactions. These studies provide valuable insights into the structural requirements for antimicrobial activity and offer a foundation for the development of new therapeutic agents (Talupur et al., 2021).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

The exploration of benzothiazole derivatives for anti-inflammatory, analgesic, and anticonvulsant activities showcases their broad pharmacological potential. Such studies highlight the diverse therapeutic applications of these compounds, from pain management to treating neurological disorders (El-Sawy et al., 2014).

Anticancer Evaluation and Molecular Docking

The anticancer evaluation and molecular docking studies of benzothiazole derivatives further emphasize their potential as anticancer agents. These studies not only demonstrate the compounds' effectiveness in inhibiting cancer cell growth but also provide insights into their mechanisms of action, facilitating the design of more effective anticancer drugs (Tiwari et al., 2017).

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, the impact on biochemical pathways can be better understood .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yloxy)-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-25-16-8-7-13(9-17(16)26-2)10-21-19(24)23-11-14(12-23)27-20-22-15-5-3-4-6-18(15)28-20/h3-9,14H,10-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDHXHNTHWWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

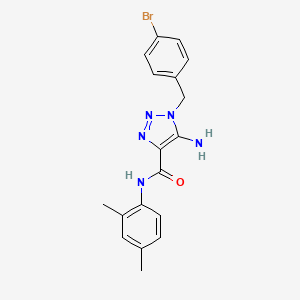

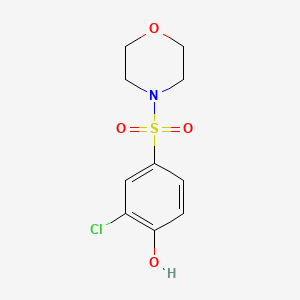

![N,N-Dimethyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)

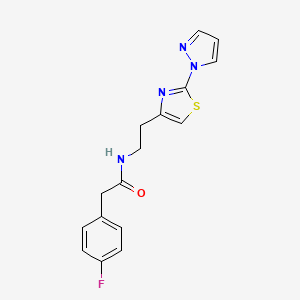

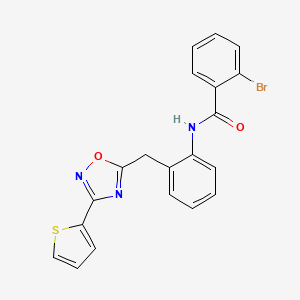

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)

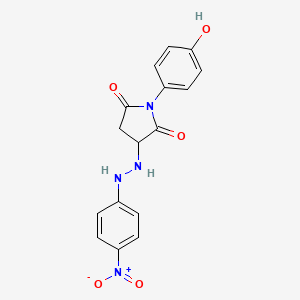

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)

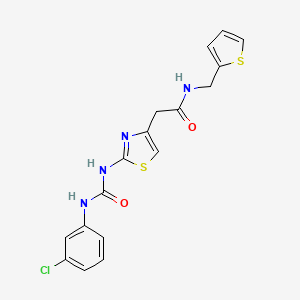

![2-[[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2876594.png)